molecular formula C5H7N3O3 B13803013 3-[[(Hydroxyimino)acetyl]amino]propenamide CAS No. 2508-65-8

3-[[(Hydroxyimino)acetyl]amino]propenamide

Cat. No.: B13803013
CAS No.: 2508-65-8
M. Wt: 157.13 g/mol
InChI Key: QSQKMLSXKVSYMJ-UHFFFAOYSA-N
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Description

3-[[(Hydroxyimino)acetyl]amino]propenamide is a chemical compound with the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol It is known for its unique structure, which includes a hydroxyimino group, an acetyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(Hydroxyimino)acetyl]amino]propenamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopropenamide with hydroxylamine and acetic anhydride. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[(Hydroxyimino)acetyl]amino]propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[(Hydroxyimino)acetyl]amino]propenamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[(Hydroxyimino)acetyl]amino]propenamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(Hydroxyimino)acetyl]amino]propenamide is unique due to the presence of both the hydroxyimino and acetyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2508-65-8

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

3-[(2-hydroxyiminoacetyl)amino]prop-2-enamide

InChI

InChI=1S/C5H7N3O3/c6-4(9)1-2-7-5(10)3-8-11/h1-3,11H,(H2,6,9)(H,7,10)

InChI Key

QSQKMLSXKVSYMJ-UHFFFAOYSA-N

Canonical SMILES

C(=CNC(=O)C=NO)C(=O)N

Origin of Product

United States

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